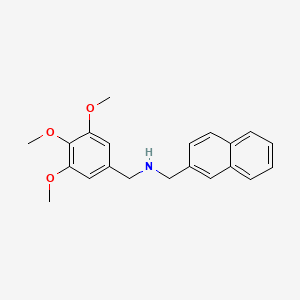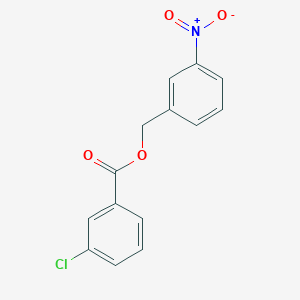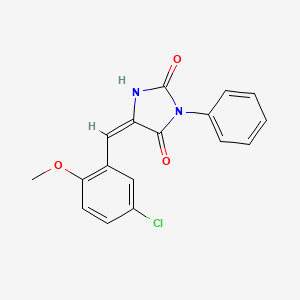
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR2, and FGFR3. It binds to the ATP-binding site of the kinase domain of FGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are some limitations to its use in lab experiments. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine may have off-target effects, which may limit its specificity.
将来の方向性
There are several future directions for the research on 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved efficacy and safety profiles. Furthermore, the combination of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine with other anti-cancer agents may enhance its anti-cancer activity. Finally, the development of biomarkers for FGFR signaling may help to identify patients who are most likely to benefit from FGFR inhibitors.
合成法
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine, followed by the reaction with N,N-dimethylamine. The final product is obtained through purification and crystallization. The synthesis of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been optimized to improve yield and purity.
科学的研究の応用
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. The mechanism of action of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves the inhibition of FGFR signaling, which is involved in cancer cell proliferation, survival, and angiogenesis.
特性
IUPAC Name |
6-(4-fluorophenoxy)-4-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24(2)16-21-15(20-13-7-3-11(18)4-8-13)22-17(23-16)25-14-9-5-12(19)6-10-14/h3-10H,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMHUIVOSPGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)




![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)


